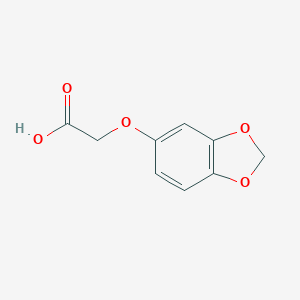

(1,3-Benzodioxol-5-yloxy)acetic acid

Description

Structure

2D Structure

Properties

IUPAC Name |

2-(1,3-benzodioxol-5-yloxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O5/c10-9(11)4-12-6-1-2-7-8(3-6)14-5-13-7/h1-3H,4-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHPMDIAHFMBXQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60364155 | |

| Record name | (1,3-benzodioxol-5-yloxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106690-33-9 | |

| Record name | (1,3-benzodioxol-5-yloxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Versatile Scaffold in Modern Chemistry

An In-Depth Technical Guide to (1,3-Benzodioxol-5-yloxy)acetic acid: Properties, Synthesis, and Core Applications

This compound, also known as 3,4-methylenedioxyphenoxyacetic acid, is a key organic intermediate that has garnered significant interest in the fields of medicinal chemistry and agrochemical research. Its structure is characterized by a 1,3-benzodioxole (or methylenedioxyphenyl) core linked to an acetic acid moiety via an ether bond. This arrangement provides two distinct points for chemical modification: the reactive carboxylic acid group, which is amenable to esterification and amidation, and the aromatic ring system, which can undergo further functionalization.

The 1,3-benzodioxole motif is a well-established pharmacophore found in numerous naturally occurring and synthetic bioactive molecules. This inherent bioactivity makes this compound a valuable starting material and building block for the synthesis of complex molecular architectures with potential therapeutic or agricultural applications.[1] This guide provides a comprehensive overview of its fundamental properties, a detailed synthesis protocol, analytical characterization, and a discussion of its primary applications for researchers and drug development professionals.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 2-(1,3-Benzodioxol-5-yloxy)acetic acid, 3,4-Methylenedioxyphenoxyacetic acid, (Benzo[2][3]dioxol-5-yloxy)-acetic acid[4][5] |

| CAS Number | 106690-33-9[2][5] |

| Molecular Formula | C₉H₈O₅[2][5] |

| Molecular Weight | 196.16 g/mol [2][5] |

| Appearance | Solid[1][2] |

PART 1: Physicochemical Characteristics

While extensive experimental data for this specific compound is not widely available in peer-reviewed literature, its core physicochemical properties can be summarized from supplier data and computational predictions. It is crucial for researchers to verify these properties with a certificate of analysis for any specific batch.

Table 1: Summary of Physicochemical Properties

| Property | Value/Description | Source |

| Physical Form | Solid | [1][2] |

| Purity | Typically supplied at ≥95% or ≥98% | [1][2][5] |

| LogP (calculated) | 0.8787 - 0.99 | [2][5] |

| Topological Polar Surface Area (TPSA) | 64.99 Ų | [5] |

| Rotatable Bonds | 3 | [2][5] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 4 | [5] |

| Melting Point | Not widely reported. Note: The structural isomer (1,3-Benzodioxol-5-yl)acetic acid (CAS 2861-28-1) has a reported melting point of 125-129 °C.[6] This value should not be used for the title compound but serves as a contextual reference. | |

| Solubility | Not widely reported. Expected to be soluble in polar organic solvents like DMF, DMSO, and alcohols. |

PART 2: Synthesis and Manufacturing

The primary and most efficient route for synthesizing this compound is via the Williamson ether synthesis, starting from the readily available natural product Sesamol (1,3-Benzodioxol-5-ol). This method offers a straightforward and high-yielding pathway to the target molecule.

Causality of Experimental Design

The chosen protocol is a classic nucleophilic substitution reaction. Sesamol, a phenol, is weakly acidic. The addition of a moderately strong base, such as anhydrous potassium carbonate (K₂CO₃), is sufficient to deprotonate the phenolic hydroxyl group, forming a potent nucleophile (the phenoxide). This phenoxide then attacks the electrophilic carbon of an ethyl haloacetate (e.g., ethyl chloroacetate or bromoacetate). The halo- group is an excellent leaving group, facilitating the formation of the ether linkage. Dimethylformamide (DMF) is selected as the solvent due to its polar aprotic nature, which effectively solvates the potassium cation without interfering with the nucleophilicity of the phenoxide, thereby accelerating the reaction rate. The final step is a standard base-catalyzed hydrolysis of the intermediate ester to yield the desired carboxylic acid.

Detailed Experimental Protocol: Synthesis from Sesamol

Step 1: Williamson Ether Synthesis of Ethyl (1,3-Benzodioxol-5-yloxy)acetate

-

To a magnetically stirred solution of Sesamol (1.0 eq) in anhydrous Dimethylformamide (DMF, ~5-10 mL per gram of sesamol), add anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq).

-

Stir the resulting suspension at room temperature for 30 minutes to facilitate the formation of the potassium sesamoxide salt.

-

Add Ethyl Chloroacetate (or Ethyl Bromoacetate) (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for 8-12 hours.[1] Reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as Ethyl Acetate/Hexane (e.g., 30:70 v/v).

-

Upon completion, pour the reaction mixture into ice-cold water. This will precipitate the crude product and dissolve the inorganic salts.

-

Collect the solid product by vacuum filtration and wash thoroughly with water to remove residual DMF and salts.

-

Dry the crude ethyl ester product. It can be further purified by recrystallization from ethanol if necessary.

Step 2: Hydrolysis to this compound

-

Suspend the crude ethyl ester from Step 1 in a mixture of ethanol and water (e.g., 1:1 v/v).

-

Add Sodium Hydroxide (NaOH, 2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours, or until TLC indicates the complete disappearance of the starting ester.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or ethyl acetate to remove any unreacted starting material or non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the dropwise addition of concentrated Hydrochloric Acid (HCl).

-

The final product, this compound, will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield the pure product.

Caption: Synthesis workflow for this compound.

PART 3: Analytical and Spectroscopic Characterization

Definitive, published spectra for this compound are not readily accessible. However, based on its chemical structure and data from analogous compounds, a detailed prediction of its spectral characteristics can be made. This serves as an authoritative guide for researchers verifying the identity and purity of their synthesized material.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, dioxole, methylene ether, and carboxylic acid protons.

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, ~400 MHz)

| Protons | Predicted δ (ppm) | Multiplicity | Integration | Notes |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad Singlet | 1H | Chemical shift is concentration and solvent dependent. Disappears upon D₂O exchange. |

| Aromatic (Ar-H) | 6.75 - 6.85 | Doublet | 1H | Proton adjacent to the ether linkage. |

| Aromatic (Ar-H) | 6.60 - 6.70 | Doublet of Doublets | 1H | Proton between the other two aromatic protons. |

| Aromatic (Ar-H) | 6.45 - 6.55 | Doublet | 1H | Proton meta to the ether linkage. |

| Dioxole (-O-CH₂-O-) | ~5.95 | Singlet | 2H | Characteristic signal for the methylenedioxy bridge. Based on data for 1,3-Benzodioxole.[7] |

| Methylene Ether (-O-CH₂-) | ~4.65 | Singlet | 2H | Methylene group adjacent to the ether oxygen and carbonyl group. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will confirm the presence of 9 unique carbon environments, including the key carbonyl and dioxole carbons.

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, ~100 MHz)

| Carbon | Predicted δ (ppm) | Notes |

| Carbonyl (-C =O) | 170 - 175 | Typical range for a carboxylic acid.[8] |

| Aromatic (Ar C -O) | 150 - 155 | Quaternary carbon attached to the ether oxygen. |

| Aromatic (Ar C -O) | 148 - 152 | Quaternary carbon of the benzodioxole ring. |

| Aromatic (Ar C -O) | 141 - 145 | Quaternary carbon of the benzodioxole ring. |

| Aromatic (Ar-CH) | 108 - 115 | Aromatic methine carbons. |

| Aromatic (Ar-CH) | 105 - 108 | Aromatic methine carbons. |

| Dioxole (-O-C H₂-O-) | ~101 | Characteristic signal for the methylenedioxy bridge carbon. |

| Aromatic (Ar-CH) | 98 - 102 | Aromatic methine carbons. |

| Methylene Ether (-O-C H₂-) | 65 - 70 | Methylene carbon of the ether linkage. |

Infrared (IR) Spectroscopy

The IR spectrum provides a definitive fingerprint for the key functional groups present in the molecule.

Table 4: Predicted Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Appearance | Notes |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Very Broad | The broadness is due to extensive hydrogen bonding.[9] |

| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp, Medium | |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp | Characteristic carbonyl absorption. |

| C=C Stretch (Aromatic) | 1580 - 1610, 1470 - 1500 | Medium to Strong | Multiple bands are expected for the aromatic ring. |

| C-O Stretch (Aryl Ether) | 1200 - 1250 | Strong | Asymmetric C-O-C stretch. |

| C-O Stretch (Alkyl Ether) | 1030 - 1100 | Strong | Symmetric C-O-C stretch. |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would be expected to show a clear molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): The primary peak would be observed at m/z = 196, corresponding to the molecular weight of the compound [C₉H₈O₅]⁺.

-

Key Fragments:

-

m/z = 138: Loss of the carboxymethyl group (-CH₂COOH, 58 Da), corresponding to the stable sesamol fragment. The mass spectrum of sesamol shows a strong parent peak at m/z 138.[10]

-

m/z = 151: Loss of the carboxyl group (-COOH, 45 Da).

-

m/z = 45: A fragment corresponding to the carboxyl group [COOH]⁺.

-

PART 4: Core Applications in Drug Development

The primary value of this compound lies in its role as a sophisticated building block for compounds targeting complex biological pathways. Its most notable recent application is as a precursor for novel activators of the NRF2/HO-1 signaling pathway.

Hepatoprotection via NRF2/HO-1 Pathway Activation

Drug-induced liver injury (DILI) is a major pharmacological challenge, often mediated by oxidative stress.[3][11] The NRF2 (Nuclear factor erythroid 2-related factor 2) pathway is the master regulator of the cellular antioxidant response.[3]

-

Mechanism of Action: Under normal conditions, NRF2 is kept inactive in the cytoplasm by binding to its repressor, KEAP1. When cells are exposed to oxidative stress, NRF2 is released from KEAP1, translocates to the nucleus, and activates the transcription of a suite of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1).[3]

-

Therapeutic Strategy: Activating this pathway is a promising strategy for protecting cells from oxidative damage. Researchers have used this compound as a scaffold to synthesize derivatives designed to enhance NRF2 activation.[3] In one key study, a derivative synthesized from this acid, referred to as SMD, was shown to provide significant protection against paracetamol-induced liver toxicity in both in vitro and in vivo models.[2][3] This derivative demonstrated superior activity compared to its parent compound, sesamol, highlighting the value of the acetic acid ether modification for optimizing biological activity.[3]

Caption: Role of derivatives in the NRF2/HO-1 hepatoprotective pathway.

Scaffold for General Synthesis

Beyond specific pathway targeting, the dual functionality of this compound makes it a versatile intermediate. Patent literature indicates its use in the synthesis of complex piperidine derivatives, including compounds related to Paroxetine, a selective serotonin reuptake inhibitor (SSRI).[12] This demonstrates its utility in building diverse molecular libraries for high-throughput screening and structure-activity relationship (SAR) studies.[1]

PART 5: Safety and Handling

This compound is classified as an irritant and requires careful handling in a laboratory setting.

-

Hazard Classification: Irritant.[1] May cause skin and serious eye irritation.

-

Personal Protective Equipment (PPE): Researchers should always use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[5]

This product is intended for Research Use Only and is not approved for human or veterinary applications.[1] Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

References

- Mili, A., Birangal, S., Nandakumar, K., & Lobo, R. (2025). Computational design, synthesis, in vitro and in vivo evaluation of a 3,4-methylenedioxyphenol (sesamol) derivative as an NRF2/HO-1 pathway activator for protection against drug-induced liver injury. Molecular Diversity.

- Mili, A., Birangal, S., Nandakumar, K., & Lobo, R. (2023). A computational study to identify Sesamol derivatives as NRF2 activator for protection against drug-induced liver injury (DILI). Molecular Diversity, 28(3), 1709-1731.

- Chemsrc. 1,3-Benzodioxol-5-ylacetic acid | CAS#:2861-28-1.

- Indian Patent Office. (2009). A PROCESS FOR PREPARATION OF RACEMIC OR OPTICALLY ACTIVE 3-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-4-(4-FLUOROPHENYL)-1-METHYLPIPERIDINE. Indian Patent 227488.

- NIST. 1,3-Benzodioxole-5-carboxylic acid - Mass spectrum (electron ionization).

- NIST. 1,3-Benzodioxole-5-carboxylic acid - IR Spectrum.

- NIST. 1,3-Benzodioxol-5-ol - Mass spectrum (electron ionization).

Sources

- 1. metfop.edu.in [metfop.edu.in]

- 2. researchgate.net [researchgate.net]

- 3. Computational design, synthesis, in vitro and in vivo evaluation of a 3,4-methylenedioxyphenol (sesamol) derivative as an NRF2/HO-1 pathway activator for protection against drug-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 5. chemscene.com [chemscene.com]

- 6. 1,3-Benzodioxol-5-ylacetic acid | CAS#:2861-28-1 | Chemsrc [chemsrc.com]

- 7. 1,3-Benzodioxole(274-09-9) 1H NMR [m.chemicalbook.com]

- 8. Acetic acid(64-19-7) 13C NMR spectrum [chemicalbook.com]

- 9. 1,3-Benzodioxole-5-carboxylic acid [webbook.nist.gov]

- 10. 1,3-Benzodioxol-5-ol [webbook.nist.gov]

- 11. A computational study to identify Sesamol derivatives as NRF2 activator for protection against drug-induced liver injury (DILI) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. allindianpatents.com [allindianpatents.com]

An In-depth Technical Guide to Sesamoxyacetic Acid for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of sesamoxyacetic acid, a phenoxyacetic acid derivative with significant potential in drug discovery and development. While direct research on this specific molecule is limited, its structural relationship to known bioactive compounds, particularly peroxisome proliferator-activated receptor (PPAR) agonists, suggests a promising avenue for therapeutic exploration. This document consolidates the available chemical data, outlines detailed synthesis protocols, and explores the hypothesized biological activities and mechanisms of action. Furthermore, it provides field-proven experimental designs for researchers seeking to validate its therapeutic potential, particularly in the context of metabolic and inflammatory disorders.

Introduction: Unveiling the Potential of a Structurally Intriguing Molecule

Sesamoxyacetic acid, chemically known as 2-(3,4-methylenedioxyphenoxy)acetic acid, emerges from the intersection of natural product chemistry and synthetic medicinal chemistry. The "sesamo-" prefix alludes to the 3,4-methylenedioxyphenyl moiety, a key structural feature found in various bioactive lignans from sesame seeds (Sesamum indicum), such as sesamol. This structural alert, coupled with the phenoxyacetic acid scaffold characteristic of the fibrate class of drugs, positions sesamoxyacetic acid as a compelling candidate for investigation as a modulator of critical cellular signaling pathways.

This guide is intended to serve as a foundational resource for researchers in pharmacology, medicinal chemistry, and drug development. It aims to bridge the existing knowledge gap by providing a structured and in-depth analysis of sesamoxyacetic acid, from its fundamental chemical properties to its potential therapeutic applications and the experimental methodologies required for its study.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development, influencing everything from reaction kinetics to bioavailability.

| Property | Value | Source(s) |

| Chemical Name | 2-(3,4-methylenedioxyphenoxy)acetic acid | [1] |

| Synonyms | 3,4-(Methylenedioxy)phenylacetic acid, Homopiperonylic acid | [1] |

| CAS Number | 2861-28-1 | [2] |

| Molecular Formula | C₉H₈O₄ | [2] |

| Molecular Weight | 180.16 g/mol | [2] |

| Appearance | White to cream to pale brown crystalline powder | [3] |

| Melting Point | 125-129 °C | [1] |

| Solubility | Partially soluble in water; soluble in ethanol and methanol. | |

| IUPAC Name | 2-(2H-1,3-benzodioxol-5-yl)acetic acid | [3] |

Synthesis of Sesamoxyacetic Acid

The synthesis of sesamoxyacetic acid can be approached through several established routes for phenoxyacetic acid derivatives. Below are two detailed protocols, providing researchers with practical, step-by-step guidance.

Protocol 1: Williamson Ether Synthesis from Sesamol

This classic and reliable method involves the reaction of sesamol with a haloacetic acid derivative under basic conditions.

Diagram of Williamson Ether Synthesis Workflow

Caption: Workflow for Williamson Ether Synthesis of Sesamoxyacetic Acid.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sesamol (1 equivalent) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).

-

Deprotonation: Add a base, such as anhydrous potassium carbonate (K₂CO₃, 2-3 equivalents) or sodium hydride (NaH, 1.1 equivalents), to the solution and stir at room temperature for 30-60 minutes to facilitate the formation of the phenoxide anion.

-

Nucleophilic Attack: Slowly add ethyl bromoacetate (1.1 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Work-up: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

-

Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid. Dissolve the crude ester in a mixture of ethanol and an aqueous solution of sodium hydroxide (2-3 equivalents). Stir the mixture at room temperature or gentle heat until the ester is fully consumed (monitored by TLC).

-

Acidification and Isolation: Remove the ethanol under reduced pressure. Dilute the aqueous solution with water and wash with ether to remove any unreacted starting material. Acidify the aqueous layer with cold 2N hydrochloric acid (HCl) until a precipitate forms.

-

Purification: Collect the solid precipitate by filtration, wash with cold water, and dry. The crude sesamoxyacetic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: From 3,4-Methylenedioxyphenethyl Alcohol

This alternative synthesis route has been reported and provides a good yield.[4]

Diagram of Synthesis from 3,4-Methylenedioxyphenethyl Alcohol

Caption: Two-step synthesis of Sesamoxyacetic Acid from Piperonal.

Step-by-Step Methodology:

-

Preparation of 3,4-methylenedioxyphenethyl alcohol: In a three-neck flask equipped with a temperature controller, add piperonal (50 ml). Under an ice bath, slowly add concentrated sulfuric acid (45-50 ml). Subsequently, slowly add a 50% acetic acid solution (60-75 ml) while maintaining the temperature between -6 to 0°C. Allow the reaction to proceed for 7-9 hours at this temperature. After the reaction, add 500-600 ml of water and stir at room temperature for 1-2 hours. Filter and dry the product.[4]

-

Preparation of 3,4-(METHYLENEDIOXY)PHENYLACETIC ACID: In a three-neck flask, combine the 3,4-methylenedioxyphenethyl alcohol (50 g) from the previous step, sodium iodide (9-10 g), phosphoric acid (26-28 ml), and methanesulfonic acid (1.9-2.0 ml). Heat the reaction mixture at 90-95°C for 5-6 hours. After the reaction, add 500-600 ml of water to precipitate a white solid. Filter to obtain the product.[4]

Hypothesized Biological Activity and Mechanism of Action: A Focus on PPAR Activation

While direct experimental data on the biological activity of sesamoxyacetic acid is scarce in publicly available literature, its chemical structure provides a strong basis for hypothesizing its mechanism of action. The phenoxyacetic acid moiety is a well-established pharmacophore for agonists of Peroxisome Proliferator-Activated Receptors (PPARs).[5]

PPARs are a group of nuclear receptors that play crucial roles in the regulation of lipid and glucose metabolism, as well as inflammation.[5] There are three main isoforms:

-

PPARα: Primarily expressed in the liver, heart, and skeletal muscle. Its activation leads to increased fatty acid oxidation and is the target of fibrate drugs used to treat dyslipidemia.

-

PPARγ: Highly expressed in adipose tissue, where it is a key regulator of adipogenesis and insulin sensitivity. It is the target of the thiazolidinedione class of antidiabetic drugs.

-

PPARβ/δ: Ubiquitously expressed and involved in fatty acid metabolism and inflammation.

The structural similarity of sesamoxyacetic acid to fibrates and other phenoxyacetic acid-based PPAR agonists strongly suggests that it may act as a PPAR agonist. A compelling piece of evidence comes from a study on a structurally related compound, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) , which was identified as a potent pan-agonist of all three PPAR subtypes.[5] The presence of the methylenedioxy group in MHY2013, similar to sesamoxyacetic acid, highlights the potential for this moiety to be well-tolerated within the PPAR ligand-binding domain.

Proposed Signaling Pathway

Caption: Hypothesized PPAR-mediated signaling pathway of Sesamoxyacetic Acid.

Potential Therapeutic Applications

Based on its hypothesized PPAR agonism, sesamoxyacetic acid could have therapeutic potential in a range of metabolic and inflammatory conditions:

-

Dyslipidemia: As a potential PPARα agonist, it may lower triglycerides and raise HDL cholesterol.

-

Type 2 Diabetes: Through PPARγ activation, it could improve insulin sensitivity.

-

Non-alcoholic Fatty Liver Disease (NAFLD): By activating PPARα and potentially other isoforms, it may reduce hepatic fat accumulation and inflammation.

-

Chronic Inflammatory Diseases: The anti-inflammatory properties of PPAR agonists are well-documented, suggesting potential applications in conditions like atherosclerosis and inflammatory bowel disease.

Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activities of sesamoxyacetic acid, a series of well-established in vitro and in vivo assays are recommended.

In Vitro PPAR Activation Assays

6.1.1. Luciferase Reporter Gene Assay

This is a standard method to determine if a compound can activate a specific PPAR isoform.

Diagram of Luciferase Reporter Gene Assay Workflow

Caption: Workflow for determining PPAR activation using a luciferase reporter assay.

Step-by-Step Methodology:

-

Cell Culture: Plate a suitable mammalian cell line (e.g., HEK293T or HepG2) in a 96-well plate.

-

Transfection: Co-transfect the cells with two plasmids:

-

An expression vector for the full-length human PPARα, PPARγ, or PPARβ/δ.

-

A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of a peroxisome proliferator response element (PPRE).

-

-

Treatment: After 24 hours, treat the transfected cells with varying concentrations of sesamoxyacetic acid. Include a vehicle control (e.g., DMSO) and a known PPAR agonist for each isoform as a positive control (e.g., fenofibrate for PPARα, rosiglitazone for PPARγ, GW501516 for PPARβ/δ).

-

Incubation: Incubate the cells for 18-24 hours.

-

Lysis and Measurement: Lyse the cells and measure the luciferase activity using a luminometer. An increase in luciferase activity indicates that sesamoxyacetic acid is activating the specific PPAR isoform.

In Vivo Animal Models

To assess the metabolic and anti-inflammatory effects of sesamoxyacetic acid in a physiological context, rodent models are indispensable.

6.2.1. High-Fat Diet-Induced Obesity and Insulin Resistance Model

This model is ideal for evaluating the effects of sesamoxyacetic acid on weight gain, glucose tolerance, and lipid profiles.

Step-by-Step Methodology:

-

Induction of Obesity: Feed male C57BL/6J mice a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity, insulin resistance, and dyslipidemia.

-

Treatment: Administer sesamoxyacetic acid orally (e.g., by gavage) daily for 4-8 weeks. Include a vehicle-treated control group and a positive control group (e.g., treated with a known PPAR agonist).

-

Monitoring: Monitor body weight and food intake regularly.

-

Metabolic Phenotyping:

-

Glucose Tolerance Test (GTT): Perform a GTT at the end of the treatment period to assess glucose homeostasis.

-

Insulin Tolerance Test (ITT): Perform an ITT to evaluate insulin sensitivity.

-

Blood Chemistry: At the end of the study, collect blood to measure plasma levels of glucose, insulin, triglycerides, and cholesterol.

-

-

Tissue Analysis: Harvest tissues such as the liver, adipose tissue, and skeletal muscle for histological analysis (e.g., H&E staining for lipid accumulation) and gene expression analysis (e.g., qPCR for PPAR target genes).

Analytical Methods

Accurate quantification of sesamoxyacetic acid in biological matrices is crucial for pharmacokinetic and metabolism studies.

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV or mass spectrometric (LC-MS) detection is the method of choice for the analysis of phenoxyacetic acid derivatives. A reverse-phase C18 column with a mobile phase consisting of an acetonitrile/water gradient with a small amount of formic acid is a good starting point for method development.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, but typically requires derivatization of the carboxylic acid group to a more volatile ester (e.g., methyl ester) prior to analysis.

Conclusion and Future Directions

Sesamoxyacetic acid represents a molecule of significant interest at the crossroads of natural product-inspired and synthetic medicinal chemistry. Its structural features strongly suggest a role as a PPAR agonist, with potential therapeutic applications in a wide range of metabolic and inflammatory diseases. This technical guide provides a comprehensive foundation for researchers to embark on the systematic investigation of this promising compound.

Future research should focus on:

-

Definitive determination of PPAR activation: Conducting in vitro assays to confirm and quantify the activity of sesamoxyacetic acid on each PPAR isoform.

-

In vivo proof-of-concept studies: Utilizing animal models of metabolic and inflammatory diseases to evaluate the therapeutic efficacy of sesamoxyacetic acid.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of sesamoxyacetic acid to optimize its potency and selectivity.

-

Pharmacokinetic and toxicological profiling: Assessing the absorption, distribution, metabolism, excretion (ADME), and safety profile of the compound.

The exploration of sesamoxyacetic acid holds the promise of uncovering a novel therapeutic agent that could address significant unmet medical needs in the realm of metabolic and inflammatory disorders.

References

- Atkinson, M. R., & Hukins, D. W. L. (1981). Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1. Journal of Medicinal Chemistry, 24(5), 509-514.

- Lee, J. H., et al. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). Oncotarget, 8(10), 17236–17249.

- Adefegha, S. A., et al. (2021). Acetate rescues defective brain-adipose metabolic network in obese Wistar rats by modulation of peroxisome proliferator-activated receptor-γ. Scientific Reports, 11(1), 1-16.

- El-Sayed, M. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Pharmaceuticals, 17(3), 384.

- Atkinson, D. C., et al. (1975). Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 2. Journal of Medicinal Chemistry, 18(11), 1004-1008.

- Reddy, S. M., et al. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Journal of Chemical and Pharmaceutical Research, 12(3), 10-14.

- Al-Iraqi, M. A., & Al-Amili, K. A. (2022). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Molecules, 27(19), 6539.

- ResearchGate. (n.d.). Synthesis of (3,4-methylenedioxyphenyl)-2-propanone.

- Yamashita, H., et al. (2016). Biological Function of Acetic Acid-Improvement in Obesity and Glucose Tolerance by Acetic Acid in Type 2 Diabetic Rats. Critical Reviews in Food Science and Nutrition, 56(sup1), S171-S175.

- Hondares, E., et al. (2011). Peroxisome Proliferator-activated Receptor α (PPARα) Induces PPARγ Coactivator 1α (PGC-1α) Gene Expression and Contributes to Thermogenic Activation of Brown Fat: INVOLVEMENT OF PRDM16. Journal of Biological Chemistry, 286(50), 43112-43122.

- Jones, D. C., et al. (2001). Accumulation of neurotoxic thioether metabolites of 3,4-(+/-)-methylenedioxymethamphetamine in rat brain. Journal of Pharmacology and Experimental Therapeutics, 297(2), 643-650.

- Takeuchi, S., et al. (2019). Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. Journal of Biological Chemistry, 294(47), 17740-17751.

- Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.

- Darvesh, A. S., et al. (2003). 3,4-Methylenedioxymethamphetamine Produces Glycogenolysis and Increases the Extracellular Concentration of Glucose in the Rat Brain. Journal of Pharmacology and Experimental Therapeutics, 306(1), 123-130.

- Beh, B. K., et al. (2017). Anti-obesity and anti-inflammatory effects of synthetic acetic acid vinegar and Nipa vinegar on high-fat-diet-induced obese mice. Scientific Reports, 7(1), 6664.

- Gonzalez, F. J., et al. (2009). Metabolomic and genetic analysis of biomarkers for peroxisome proliferator-activated receptor alpha expression and activation. Molecular Endocrinology, 23(7), 1009-1020.

- Eling, T. E., et al. (2001). Preclinical characterization of 2-[3-[3-[(5-ethyl-4'-fluoro-2-hydroxy[1,1'-biphenyl]-4-yl)oxy]propoxy]-2-propylphenoxy]benzoic acid metabolism: in vitro species comparison and in vivo disposition in rats. Drug Metabolism and Disposition, 29(7), 1024-1033.

- Rakhshandehroo, M., et al. (2010). Peroxisome Proliferator-Activated Receptor Alpha Target Genes. PPAR Research, 2010, 612089.

Sources

- 1. 3,4-(METHYLENEDIOXY)PHENYLACETIC ACID | 2861-28-1 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. 3,4-(Methylenedioxy)phenylacetic acid, 98% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 3,4-Methylenedioxyphenoxyacetic Acid: From Historical Context to Synthetic Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4-methylenedioxyphenoxyacetic acid, a molecule of interest within the broader class of phenoxyacetic acids. While a precise date of discovery for this specific derivative remains elusive in seminal literature, its scientific origins are intrinsically linked to the extensive research into synthetic auxins that commenced in the early 20th century. This document elucidates the historical context of phenoxyacetic acids, details the foundational synthetic methodologies, and presents a robust, step-by-step protocol for the preparation of 3,4-methylenedioxyphenoxyacetic acid. Furthermore, it explores the known and potential biological activities of this class of compounds, offering insights for contemporary research and development.

Historical Perspective: The Dawn of Synthetic Auxins and Phenoxyacetic Acids

The story of 3,4-methylenedioxyphenoxyacetic acid begins not with its own discovery, but with the pioneering work on plant hormones, or auxins. In the 1880s, Charles and Francis Darwin first observed that a transmittable substance from the tip of a canary grass coleoptile was responsible for its bending towards light.[1] This laid the groundwork for Frits Went's definitive discovery of this growth-promoting substance in the 1920s, which he named "auxin," from the Greek word auxein, meaning "to grow."[2][3]

The first naturally occurring auxin to be isolated and chemically identified was indole-3-acetic acid (IAA).[4] This discovery spurred a wave of research into synthetic compounds with similar plant growth-regulating properties. Among the most significant of these were the phenoxyacetic acids. This class of compounds was found to mimic the effects of natural auxins, often with enhanced stability and potency.[5]

The synthesis of the parent compound, phenoxyacetic acid, was first documented in 1880.[6] However, it was the work in the 1940s that truly ignited interest in its derivatives. A pivotal 1941 publication by R. Pokorny in the Journal of the American Chemical Society described the synthesis of several chlorophenoxyacetic acids, which were soon recognized for their potent herbicidal properties.[7] This led to the development of iconic herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T).[5]

It is within this fervent period of exploration into substituted phenoxyacetic acids that the synthesis of 3,4-methylenedioxyphenoxyacetic acid was likely first achieved. While not rising to the commercial prominence of its chlorinated counterparts, its synthesis would have been a logical step in the systematic investigation of how different functional groups on the phenyl ring influence auxin-like activity. The 3,4-methylenedioxy group, also known as the piperonyl group, is a common motif in natural products and synthetic compounds, and its inclusion would have been of interest to researchers exploring structure-activity relationships.

The Core Synthesis: The Williamson Ether Synthesis

The foundational method for preparing phenoxyacetic acids, including the 3,4-methylenedioxy derivative, is the Williamson ether synthesis.[5][8] Developed by Alexander Williamson in 1850, this robust and versatile SN2 reaction involves the reaction of a deprotonated alcohol (an alkoxide) with an organohalide.[8] In the context of 3,4-methylenedioxyphenoxyacetic acid synthesis, this translates to the reaction of the sodium or potassium salt of 3,4-methylenedioxyphenol (sesamol) with a haloacetic acid, typically chloroacetic acid.[5]

Reaction Mechanism

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[8] The phenoxide ion, being a potent nucleophile, attacks the electrophilic carbon of the haloacetic acid, displacing the halide ion and forming the ether linkage.

Caption: Williamson Ether Synthesis Mechanism.

Experimental Protocol: Synthesis of 3,4-Methylenedioxyphenoxyacetic Acid

The following protocol is a detailed, self-validating methodology for the synthesis of 3,4-methylenedioxyphenoxyacetic acid, adapted from established procedures for phenoxyacetic acid synthesis.[5]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3,4-Methylenedioxyphenol (Sesamol) | 138.12 | 13.81 g | 0.10 |

| Sodium Hydroxide | 40.00 | 8.00 g | 0.20 |

| Chloroacetic Acid | 94.50 | 9.45 g | 0.10 |

| Deionized Water | 18.02 | As needed | - |

| Concentrated Hydrochloric Acid | 36.46 | As needed | - |

| Diethyl Ether | 74.12 | As needed | - |

Step-by-Step Procedure

-

Preparation of Sodium 3,4-Methylenedioxyphenoxide: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 8.00 g (0.20 mol) of sodium hydroxide in 50 mL of deionized water. To this solution, add 13.81 g (0.10 mol) of 3,4-methylenedioxyphenol. Stir the mixture at room temperature until the phenol has completely dissolved to form a clear solution of the sodium phenoxide.

-

Preparation of Sodium Chloroacetate: In a separate beaker, carefully neutralize 9.45 g (0.10 mol) of chloroacetic acid with a solution of 4.00 g (0.10 mol) of sodium hydroxide in 25 mL of deionized water. The neutralization should be performed cautiously as it is an exothermic reaction.

-

Williamson Ether Synthesis Reaction: Slowly add the sodium chloroacetate solution to the stirred solution of sodium 3,4-methylenedioxyphenoxide in the round-bottom flask. Heat the reaction mixture to a gentle reflux and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Acidification and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the reaction mixture to a pH of approximately 2 by the dropwise addition of concentrated hydrochloric acid. This will precipitate the crude 3,4-methylenedioxyphenoxyacetic acid.

-

Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water to remove any inorganic salts. The crude product can be further purified by recrystallization from hot water or an ethanol-water mixture to yield a crystalline solid.

Characterization

The identity and purity of the synthesized 3,4-methylenedioxyphenoxyacetic acid can be confirmed using standard analytical techniques:

-

Melting Point: Determination of the melting point and comparison with literature values.

-

Spectroscopy:

-

1H NMR: To confirm the proton environment of the molecule.

-

13C NMR: To confirm the carbon skeleton of the molecule.

-

FTIR: To identify characteristic functional groups such as the carboxylic acid O-H and C=O stretches, and the ether C-O stretch.

-

Biological Activity and Potential Applications

While 3,4-methylenedioxyphenoxyacetic acid itself is not a widely used commercial product, its structural features suggest potential for biological activity, drawing from the broader class of phenoxyacetic acids and compounds containing the 3,4-methylenedioxy moiety.

-

Plant Growth Regulation: Given its structural similarity to known synthetic auxins, it is plausible that 3,4-methylenedioxyphenoxyacetic acid exhibits some level of plant growth-regulating activity.[5]

-

Precursor for Derivatives: The carboxylic acid and the aromatic ring provide functional handles for further chemical modification. Derivatives of phenoxyacetic acid have been investigated for a wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticonvulsant properties.[9]

-

Antimicrobial and Cytotoxic Potential: The 3,4-methylenedioxy group is present in many biologically active natural products. Research on other 3,4-methylenedioxyphenyl derivatives has shown promising antimicrobial and cytotoxic activities, suggesting a potential avenue of investigation for derivatives of 3,4-methylenedioxyphenoxyacetic acid.

Sources

- 1. gcwgandhinagar.com [gcwgandhinagar.com]

- 2. Odyssey of Auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Auxin - Wikipedia [en.wikipedia.org]

- 4. biologydiscussion.com [biologydiscussion.com]

- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Pokorny, R. (1941) Some Chlorophenoxyacetic Acids. Journal of the American Chemical Society, 63, 1768. - References - Scientific Research Publishing [scirp.org]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. jetir.org [jetir.org]

(1,3-Benzodioxol-5-yloxy)acetic acid mechanism of action

An In-depth Technical Guide to the Mechanism of Action of (1,3-Benzodioxol-5-yloxy)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile organic compound recognized primarily as a key synthetic intermediate in the fields of medicinal chemistry and agrochemical research.[1] While comprehensive studies dedicated solely to elucidating its specific mechanism of action are limited, a wealth of information can be derived from the well-characterized bioactivities of its core structural motif, the 1,3-benzodioxole (also known as methylenedioxyphenyl), and its various derivatives. This guide synthesizes the current understanding by examining the foundational mechanisms of the benzodioxole core, exploring the specific enzymatic targets of its close analogs, and postulating the most probable mechanistic pathways for the parent compound. We will delve into the causality behind its presumed antioxidant and anti-inflammatory effects and provide detailed experimental protocols for its further investigation.

Introduction to this compound

This compound, with the molecular formula C₉H₈O₅, is a solid organic compound featuring a 1,3-benzodioxole ring system linked to an acetic acid moiety via an ether bond.[1] This structure provides two reactive sites: the carboxylic acid group, amenable to esterification or amidation, and the aromatic benzodioxole ring.[1] Its most notable application is as a precursor in the synthesis of novel pharmaceutical candidates and as a scaffold for creating compound libraries for high-throughput screening.[1] Although not a therapeutic agent in itself, its structural similarity to numerous bioactive molecules suggests an inherent, yet underexplored, pharmacological potential. Preliminary investigations have hinted at possible anti-inflammatory, anticancer, antimicrobial, and antioxidant properties.[2] Understanding its mechanism is therefore critical for leveraging its full potential in drug discovery and development.

The Bioactive 1,3-Benzodioxole Core: Foundational Mechanistic Insights

The biological activity of this compound is fundamentally rooted in its 1,3-benzodioxole moiety. The most direct insights into this core's function come from studies of its simplest analog, Sesamol (1,3-benzodioxol-5-ol).

Potent Antioxidant and Radical Scavenging Activity

The primary and most well-documented mechanism of the benzodioxole core is its potent antioxidant effect. This activity proceeds through two main pathways:

-

Direct Free Radical Scavenging: The phenolic hydroxyl group in sesamol (and by extension, the ether-linked oxygen in our target compound) can donate a hydrogen atom (Hydrogen Atom Transfer, HAT) or an electron (Single Electron Transfer, SET) to neutralize harmful free radicals, such as superoxide anions (O₂•⁻) and peroxyl radicals (ROO•).[3][4] This action prevents oxidative damage to critical cellular components like DNA, lipids, and proteins.[3][4]

-

Upregulation of Endogenous Antioxidant Enzymes: The benzodioxole moiety has been shown to enhance the body's own defense mechanisms by upregulating the expression and activity of key antioxidant enzymes.[2][3]

Modulation of Inflammatory Pathways

Chronic inflammation is a driver of numerous diseases. The benzodioxole core exerts significant anti-inflammatory effects by intervening in key signaling cascades:

-

Inhibition of NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Sesamol has been demonstrated to inhibit NF-κB signaling, thereby suppressing the transcription of pro-inflammatory genes.[2][3]

-

Suppression of Pro-inflammatory Cytokines: As a downstream consequence of NF-κB inhibition, the production of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) is significantly reduced.[2][3]

Anti-Cancer and Apoptotic Activity

In oncological contexts, the benzodioxole moiety can induce cancer cell death and halt proliferation through:

-

Induction of Apoptosis: It can modulate the expression of key proteins in the apoptotic pathway, including p53, caspases, and the Bcl-2 family of proteins, to promote programmed cell death in tumor cells.[2][3]

-

Cell Cycle Arrest: It can interfere with the cell division cycle, preventing cancer cells from proliferating.[2][3]

Caption: Core mechanisms of the 1,3-benzodioxole moiety.

Enzymatic Inhibition by Analogs and Derivatives

While the benzodioxole core provides a broad mechanistic foundation, studies on specific derivatives reveal more direct molecular targets, particularly enzyme inhibition. The presence of the acetic acid side chain on our topic compound makes these findings especially relevant.

Cyclooxygenase (COX) Inhibition

Research into a closely related analog, 1,3-Benzodioxole-5-acetic acid, 6-benzoyl- , has demonstrated inhibitory activity against both COX-1 and COX-2 enzymes.[5] Crucially, the study noted that the free carboxylic acid moiety was essential for this biological activity, suggesting that this compound itself is a strong candidate for possessing similar COX-inhibitory properties.[5] COX enzymes are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs), reinforcing the postulated anti-inflammatory role of this compound.

Other Key Enzyme Targets

More complex derivatives, which use this compound as a starting scaffold, have been developed to target other critical enzymes in disease pathways:

-

c-Src and Abl Kinase Inhibition: A novel quinazoline derivative incorporating the benzodioxole structure was developed as a highly selective, dual-specific inhibitor of c-Src and Abl tyrosine kinases, which are implicated in cancer progression.[6]

-

Thioredoxin System Inhibition: Inspired by the P450-inhibiting properties of the benzodioxole moiety, researchers have conjugated it with arsenical precursors. These conjugates show potent anti-tumor activity by inhibiting the thioredoxin (Trx) system, a key regulator of cellular redox balance that is often upregulated in cancer cells.[7]

| Enzyme Target | Compound Class/Derivative | Therapeutic Area | Reference |

| Cyclooxygenase (COX-1 & COX-2) | 6-benzoyl- substituted 1,3-Benzodioxole-5-acetic acid | Inflammation | [5] |

| c-Src/Abl Tyrosine Kinases | N-(5-chloro-1,3-benzodioxol-4-yl)...quinazoline | Oncology | [6] |

| Thioredoxin Reductase (TrxR) | 1,3-Benzodioxole-conjugated arsenicals | Oncology | [7] |

| Peroxidases/Phosphodiesterases | Thiazole- and triazole-containing analogs | Inflammation, various | [1] |

| Table 1: Known enzymatic targets of this compound derivatives. |

Postulated Mechanism of Action of this compound

Based on the robust evidence from its core structure and its derivatives, a multi-faceted mechanism of action for this compound can be postulated:

-

Primary Antioxidant and Anti-inflammatory Activity: The compound likely functions as a potent antioxidant through direct radical scavenging and as an anti-inflammatory agent by inhibiting the NF-κB pathway and subsequent cytokine production. This is the foundational activity of its benzodioxole core.

-

Direct Enzyme Inhibition (COX): Given the critical role of the free carboxylic acid in the COX inhibition demonstrated by a very close analog, it is highly probable that this compound itself acts as a direct inhibitor of COX-1 and COX-2 enzymes.[5] This provides a specific molecular mechanism for its presumed anti-inflammatory effects.

-

Scaffold for Broader Enzyme Inhibition: While the parent compound may not potently inhibit kinases or the thioredoxin system, its structure serves as a validated scaffold for designing more complex inhibitors that target these pathways.

Experimental Protocols for Mechanistic Investigation

To definitively characterize the mechanism of action, specific experimental workflows are required. Below are representative protocols for assessing two of the most likely activities.

Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is designed to determine the compound's ability to inhibit COX-1 and COX-2 enzymes, providing a quantitative measure of its anti-inflammatory potential.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of this compound against purified ovine COX-1 and human recombinant COX-2.

Materials:

-

COX-1 and COX-2 enzymes (purified)

-

Arachidonic acid (substrate)

-

This compound (test compound)

-

Celecoxib (selective COX-2 inhibitor control)

-

SC-560 (selective COX-1 inhibitor control)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

EIA (Enzyme Immunoassay) kit for Prostaglandin E₂ (PGE₂) detection

Methodology:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series to test a range of concentrations (e.g., 0.1 µM to 100 µM).

-

Enzyme Reaction Setup: In a 96-well plate, add the assay buffer, the enzyme (either COX-1 or COX-2), and the test compound at various concentrations. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

-

Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the test compound to bind to the enzyme.

-

Initiation of Reaction: Add arachidonic acid to all wells to initiate the enzymatic reaction.

-

Reaction Incubation: Incubate for a defined period (e.g., 10 minutes) at 37°C.

-

Termination of Reaction: Stop the reaction by adding a solution of 1 M HCl.

-

Quantification of PGE₂: Use a commercial EIA kit to measure the amount of PGE₂ produced in each well. The amount of PGE₂ is directly proportional to the activity of the COX enzyme.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control. Plot the percent inhibition against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.

Caption: Experimental workflow for the in vitro COX inhibition assay.

Protocol: Receptor Binding Assay (General Screen)

This protocol provides a framework for screening the compound against a panel of known receptors, ion channels, and transporters to identify potential molecular targets in an unbiased manner.[8][9]

Objective: To identify high-affinity binding interactions between this compound and a panel of biological targets.

Materials:

-

Membrane preparations containing the target receptors of interest.

-

A specific, high-affinity radioligand for each target (e.g., ³H-labeled).

-

This compound (test compound).

-

Known non-labeled ligand for each target (for defining non-specific binding).

-

Filtration apparatus with glass fiber filters.

-

Scintillation counter and fluid.

Methodology:

-

Assay Setup: In test tubes or a 96-well plate, combine the membrane preparation, the specific radioligand (at a concentration near its K_d), and the assay buffer.

-

Competition Binding:

-

Total Binding: Add vehicle (e.g., DMSO) only.

-

Non-specific Binding: Add a high concentration of the known non-labeled ligand to saturate the receptors.

-

Test Compound: Add this compound at a high screening concentration (e.g., 10 µM).

-

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium. The time and temperature will vary depending on the specific target.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand (which is trapped on the filter) from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters into vials with scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis: Calculate the percent displacement of the radioligand by the test compound: % Displacement = 100 * (1 - [(CPM_test - CPM_nonspecific) / (CPM_total - CPM_nonspecific)]) A significant displacement (typically >50%) indicates a potential binding interaction and warrants further investigation with a full concentration-response curve to determine the K_i (inhibitory constant).

Conclusion

While this compound is primarily valued as a synthetic building block, the inherent bioactivity of its 1,3-benzodioxole core strongly suggests a profile of antioxidant and anti-inflammatory action. This is likely mediated through the modulation of the NF-κB signaling pathway and, more directly, through the inhibition of cyclooxygenase enzymes. The demonstrated success of its derivatives in targeting a range of enzymes from protein kinases to the thioredoxin system underscores the therapeutic potential of the benzodioxole scaffold. Future research should focus on direct, systematic evaluation of the parent compound using assays such as those described herein to fully elucidate its molecular targets and confirm its mechanism of action, thereby unlocking its potential for future drug development programs.

References

- The basic mechanism of action of sesamol includes an increase in free... - ResearchGate. (n.d.).

- Majid, A., & Ahmad, F. J. (2022). Formulation Strategies for Enhancing Pharmaceutical and Nutraceutical Potential of Sesamol: A Natural Phenolic Bioactive. Pharmaceuticals, 15(8), 948. [Link]

- Al-Malki, J. S., & Al-Ghamdi, S. A. (2020). Alkylated Sesamol Derivatives as Potent Antioxidants. Molecules, 25(14), 3309. [Link]

- Sesamol: a powerful functional food ingredient from sesame oil for cardioprotection. (n.d.). Food & Function.

- Phan, T. D., et al. (2021). Hypolipidemic and Anti-Atherogenic Effects of Sesamol and Possible Mechanisms of Action: A Comprehensive Review. Molecules, 26(16), 4933. [Link]

- EP3199526A1 - Intermediate for use in synthesizing paroxetine, preparation method for the intermediate, and uses thereof - Google Patents. (n.d.).

- INTERMEDIATE FOR USE IN SYNTHESIZING PAROXETINE, PREPARATION METHOD FOR THE INTERMEDIATE, AND USES THEREOF - Patent 3199526. (n.d.). European Patent Office.

- Chen, J., et al. (2021). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. International Journal of Molecular Sciences, 22(19), 10769. [Link]

- Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(22), 6465–6488. [Link]

- Receptor Binding Assays for HTS and Drug Discovery. (2012). In Assay Guidance Manual.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Formulation Strategies for Enhancing Pharmaceutical and Nutraceutical Potential of Sesamol: A Natural Phenolic Bioactive - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alkylated Sesamol Derivatives as Potent Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. issc.org [issc.org]

Authored by a Senior Application Scientist

An In-depth Technical Guide on the Predicted Biological Activity of Sesamoxyacetic Acid

Foreword: The following guide provides a comprehensive technical overview of the predicted biological activities of sesamoxyacetic acid. As a novel compound with limited direct research, this document synthesizes data from its core structural motifs: the sesamoxy moiety derived from the potent antioxidant sesamol, and the phenoxyacetic acid backbone, a scaffold known for diverse pharmacological effects. This whitepaper is intended for researchers, scientists, and drug development professionals, offering a scientifically-grounded prospectus on the potential therapeutic applications of sesamoxyacetic acid and a roadmap for its experimental validation.

Introduction to Sesamoxyacetic Acid: A Molecule of Predicted Potential

Sesamoxyacetic acid represents a compelling, yet underexplored, molecule at the intersection of natural product chemistry and synthetic drug design. Its structure marries the antioxidant and anti-inflammatory prowess of sesamol, a key lignan from sesame oil (Sesamum indicum), with the versatile pharmacological scaffold of phenoxyacetic acid. This unique combination suggests a high probability of synergistic or novel biological activities, positioning sesamoxyacetic acid as a promising candidate for further investigation in several therapeutic areas.

The rationale for this guide is to move beyond the known activities of its parent compounds and to construct a predictive framework for the biological effects of the integrated molecule. By understanding the established mechanisms of sesamol and the functional roles of phenoxyacetic acid derivatives, we can hypothesize the signaling pathways that sesamoxyacetic acid is likely to modulate.

Predicted Biological Activities and Mechanistic Insights

Based on its constituent parts, sesamoxyacetic acid is predicted to exhibit significant anti-inflammatory, antioxidant, and hypolipidemic properties. The following sections delve into the mechanistic basis for these predictions and propose experimental workflows for their validation.

Potent Anti-Inflammatory and Immunomodulatory Effects

Expertise & Experience: The anti-inflammatory capacity of sesamol is well-documented and is largely attributed to its ability to interfere with pro-inflammatory signaling cascades.[1][2][3][4] It is highly probable that sesamoxyacetic acid retains and potentially enhances these properties.

Mechanistic Hypothesis: The primary mechanism is predicted to be the inhibition of the NF-κB and MAPK signaling pathways.[4] Lipopolysaccharide (LPS)-induced inflammation in macrophage cell lines (e.g., RAW 264.7) serves as a robust model for investigating these effects. We hypothesize that sesamoxyacetic acid will suppress the nuclear translocation of NF-κB and decrease the phosphorylation of key MAPK proteins (p38, JNK). This, in turn, is expected to reduce the expression and secretion of pro-inflammatory cytokines such as TNF-α and IL-6.[1]

dot

Caption: Predicted hypolipidemic signaling cascade for sesamoxyacetic acid.

Experimental Protocol: In Vitro Adipocyte Differentiation and Lipid Accumulation Assay

-

Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and induce differentiation into mature adipocytes using a standard cocktail (e.g., insulin, dexamethasone, IBMX).

-

Treatment: Treat the differentiating cells with various concentrations of sesamoxyacetic acid.

-

Lipid Staining: After full differentiation (typically 8-10 days), fix the cells and stain the intracellular lipid droplets with Oil Red O.

-

Quantification: Elute the stain and measure its absorbance at a specific wavelength (e.g., 520 nm) to quantify lipid accumulation.

-

Gene Expression Analysis: Perform qRT-PCR to measure the mRNA expression levels of key lipogenic genes (SREBP-1, FAS) and fatty acid oxidation genes.

-

Data Analysis: A dose-dependent decrease in Oil Red O staining and a favorable modulation of gene expression would support the hypolipidemic potential.

Quantitative Data Summary

As direct experimental data for sesamoxyacetic acid is not yet available, the following table presents a summary of reported IC50 values for the parent compound, sesamol, in relevant assays. This serves as a benchmark for future studies on sesamoxyacetic acid.

| Biological Activity | Assay | Model System | Sesamol IC50 Value | Reference |

| Anti-inflammatory | LOX Inhibition | Enzyme Assay | 51.84 µM | |

| Antioxidant | DPPH Radical Scavenging | Chemical Assay | Varies (concentration-dependent) | |

| Anticancer | HepG2 Cell Proliferation | Cellular Assay | Data qualitative |

Synthesis and Characterization

The synthesis of sesamoxyacetic acid can be achieved through a Williamson ether synthesis, a well-established and reliable method.

Proposed Synthesis Workflow:

dot

Caption: Proposed Williamson ether synthesis of sesamoxyacetic acid.

Characterization: The final product should be characterized using standard analytical techniques including:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

Future Directions and Drug Development Considerations

While the predicted biological activities of sesamoxyacetic acid are promising, several key steps are necessary for its advancement as a therapeutic candidate:

-

In Vivo Efficacy Studies: Validating the in vitro findings in animal models of inflammation, oxidative stress, and dyslipidemia is crucial.

-

Pharmacokinetic and ADME Studies: Understanding the absorption, distribution, metabolism, and excretion profile of the compound is essential for determining its drug-like properties.

-

Toxicity and Safety Assessment: Comprehensive toxicology studies are required to establish a safe therapeutic window.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of derivatives could lead to compounds with improved potency and selectivity. The phenoxyacetic acid scaffold is particularly amenable to such modifications.

Sesamoxyacetic acid stands as a molecule of significant therapeutic promise, born from the synergistic combination of a potent natural product and a versatile synthetic scaffold. The in-depth analysis presented in this guide provides a strong rationale for its investigation as a novel anti-inflammatory, antioxidant, and hypolipidemic agent. The proposed mechanisms and experimental protocols offer a clear and scientifically rigorous path forward for researchers and drug development professionals to unlock the full potential of this exciting compound.

References

- Anti-inflammatory and Antioxidant Effects of Sesame Oil on Atherosclerosis: A Descriptive Literature Review. (2017). PubMed Central. [Link]

- Mechanism of action of 5-arninosalicylic acid. (1992). PubMed Central. [Link]

- Mechanism of action of 5-aminosalicylic acid. (1992).

- Anti-Inflammatory and Anticancer Properties of Bioactive Compounds from Sesamum indicum L.—A Review. (2020). MDPI. [Link]

- Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. (2015). PubMed. [Link]

- Hypolipidemic and Anti-Atherogenic Effects of Sesamol and Possible Mechanisms of Action: A Comprehensive Review. (2023). PubMed Central. [Link]

- The combination of sesamol and clofibric acid moieties leads to a novel potent hypolipidemic agent with antioxidant, anti-inflammatory and hepatoprotective activity. (2021). PubMed. [Link]

- Antinociceptive and Anti-Inflammatory Activities of the Sesame Oil and Sesamin. (2014). Semantic Scholar. [Link]

- Sesamol attenuates diclofenac-induced acute gastric mucosal injury via its cyclooxygenase-independent antioxidative effect in r

- Sesamol suppresses the inflammatory response by inhibiting NF-κB/MAPK activation and upregulating AMP kinase signaling in RAW 264.7 macrophages. (2015). PubMed. [Link]

- Phytochemical compounds, antioxidant activity, and antiproliferative activity of sesame seeds as affected by simulated digestion. (2025). PubMed Central. [Link]

- Hypolipidemic and Anti-Atherogenic Effects of Sesamol and Possible Mechanisms of Action: A Comprehensive Review. (2023). Semantic Scholar. [Link]

- Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis. (2023). MDPI. [Link]

- Sesamol: an efficient antioxidant with potential therapeutic benefits. (2009). PubMed. [Link]

- α-Aminooxyacetic acid derivatives acting as pro-drugs against Mycobacterium tuberculosis. (2024).

Sources

- 1. Anti-inflammatory and Antioxidant Effects of Sesame Oil on Atherosclerosis: A Descriptive Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Sesamol suppresses the inflammatory response by inhibiting NF-κB/MAPK activation and upregulating AMP kinase signaling in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (1,3-Benzodioxol-5-yloxy)acetic Acid Derivatives: Synthesis, Mechanisms, and Therapeutic Potential

Executive Summary

The 1,3-benzodioxole (or methylenedioxyphenyl) moiety is a recognized "privileged structure" in medicinal chemistry, appearing in numerous naturally occurring and synthetic bioactive compounds.[1] When functionalized with an (oxy)acetic acid side chain, it creates the (1,3-Benzodioxol-5-yloxy)acetic acid scaffold, a versatile platform for developing novel therapeutic and agricultural agents. This guide provides a comprehensive overview of this chemical class, detailing synthetic methodologies, exploring the diverse spectrum of biological activities, and elucidating the underlying mechanisms of action. We will delve into their potential as anticancer, antidiabetic, and anti-inflammatory agents, as well as their novel applications in agriculture as potent root growth promoters. This document is intended for researchers and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate further investigation and application of these promising derivatives.

The this compound Scaffold: A Privileged Chemical Core

The foundational structure, this compound, serves as an ideal starting point for chemical library synthesis.[2] Its utility stems from two key features:

-

The Bioactive Benzodioxole Ring: This heterocyclic motif is not merely a structural anchor but an active pharmacophore. It is known to interact with various biological systems, including microsomal cytochrome P-450 enzymes, which can modulate the metabolism and bioavailability of a compound.[3][4] Its presence is linked to a wide array of biological effects, including anticancer, antioxidant, and anti-inflammatory properties.[4][5]

-

The Reactive Acetic Acid Moiety: The carboxylic acid group provides a convenient chemical handle for derivatization. It can be readily converted into esters, amides, or other functional groups, allowing for systematic modification of the molecule's physicochemical properties (e.g., solubility, lipophilicity) and its interaction with biological targets.[2]

This combination of a bioactive core with a versatile reactive site makes the scaffold a powerful tool for generating diverse molecular architectures with a high probability of discovering potent and selective biological activity.

Synthetic Strategies for Derivative Elaboration

The synthesis of derivatives from the core scaffold is typically straightforward, allowing for the rapid generation of compound libraries for screening. A common and effective strategy involves the formation of amides through the coupling of the carboxylic acid with various primary or secondary amines. This approach has been successfully used to produce derivatives with potent biological activities.[6][7][8]

General Synthetic Workflow

The transformation of the parent acid into a diverse library of amides generally follows a two-step process: activation of the carboxylic acid followed by coupling with an amine. The choice of an activating agent is critical; oxalyl chloride is frequently employed because it efficiently converts the carboxylic acid into a highly reactive acyl chloride intermediate, which readily reacts with amines at low temperatures.[6] This process is clean, with volatile byproducts that are easily removed.

Below is a logical workflow for this synthesis.

Caption: General workflow for the synthesis of amide derivatives.

Diverse Biological Activities and Mechanisms of Action

Derivatives of this compound have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates in multiple fields.

Anticancer Activity

The benzodioxole scaffold is a recurring motif in anticancer research.[9][10] Derivatives have shown efficacy through various mechanisms, including kinase inhibition and induction of oxidative stress.

-

Kinase Inhibition: A notable derivative, N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530, Saracatinib), was developed as a potent and highly selective dual inhibitor of c-Src and Abl kinases.[11] These non-receptor tyrosine kinases are crucial for cancer progression, and their inhibition by AZD0530 leads to potent tumor growth inhibition in xenograft models.[11]

Caption: Inhibition of the c-Src signaling pathway by benzodioxole derivatives.

-

Thioredoxin System Inhibition: Certain benzodioxole derivatives, when conjugated with arsenicals, show potent anti-proliferative effects by inhibiting the thioredoxin (Trx) system.[3] The Trx system is over-expressed in many cancer cells and is vital for redox homeostasis. Its inhibition leads to a buildup of reactive oxygen species (ROS), inducing oxidative stress and apoptosis.[3]

Table 1: Selected Anticancer Activities of Benzodioxole Derivatives

| Compound Class | Cancer Cell Line | Mechanism | Reported IC₅₀ | Reference |

|---|---|---|---|---|

| Quinazoline Derivative (AZD0530) | c-Src transfected 3T3 | c-Src/Abl Kinase Inhibition | Low nanomolar | [11] |

| Carboxamide Derivatives | Hep3B (Liver) | α-fetoprotein reduction | - | [9] |

| Arsenical Conjugates | 4T1 (Breast) | Thioredoxin System Inhibition | ~1-5 µM | [3] |

| Carboxamide Derivatives | Various | α-Amylase Inhibition, Cytotoxicity | 26-65 µM |[8] |

Antidiabetic Potential via α-Amylase Inhibition

A compelling application for this class of compounds is in the management of diabetes. Specific benzoylbenzodioxol and carboxamide derivatives have been identified as potent inhibitors of α-amylase, a key enzyme responsible for the breakdown of dietary starches into glucose.[8][12]

-

Mechanism of Action: By inhibiting α-amylase, these compounds slow the absorption of glucose from the intestine, thereby reducing post-prandial blood glucose spikes. This mechanism is a clinically validated strategy for managing type 2 diabetes. In vivo studies in streptozotocin-induced diabetic mice have confirmed this hypoglycemic effect, with one derivative significantly reducing blood glucose levels after just five doses.[8][12]

Table 2: Antidiabetic Activity of Benzodioxole Derivatives

| Compound | Target | In Vitro IC₅₀ | In Vivo Effect (Diabetic Mice) | Reference |

|---|---|---|---|---|

| Compound IIc (Carboxamide) | α-Amylase | 0.68 µM | ↓ Blood glucose from 252 to 173 mg/dL | [8] |

| Compound I (Benzoyl ester) | α-Amylase | 2.57 µg/mL | ↓ Blood glucose by 32.4% | [12] |

| Compound II (Benzoyl acid) | α-Amylase | 4.12 µg/mL | ↓ Blood glucose by 14.8% |[12] |

Agricultural Applications as Auxin Receptor Agonists

Beyond medicine, this compound derivatives have emerged as powerful plant growth regulators. A series of N-(benzo[d][5][6]dioxol-5-yl)-2-(one-benzylthio) acetamides were designed as agonists of the auxin receptor TIR1 (Transport Inhibitor Response 1).[6][7]

-

Mechanism of Action: Auxins are a class of plant hormones that are critical for root development. These synthetic derivatives mimic natural auxin by binding to the TIR1 receptor. This binding event initiates a signaling cascade that leads to the degradation of transcriptional repressors (Aux/IAA proteins), thereby activating the expression of auxin-responsive genes that promote root growth.[13] Molecular docking studies have shown that some derivatives bind to TIR1 with even greater affinity than natural auxins.[7] This leads to a remarkable enhancement of both primary and lateral root growth in important crop species like Oryza sativa (rice).[6][7]

Caption: Mechanism of root growth promotion via the TIR1 signaling pathway.

Table 3: Root Growth-Promoting Activity in Oryza sativa

| Compound | Concentration | Primary Root Elongation (% increase) | Reference |

|---|---|---|---|

| K-10 | 1 µM | 34.4% | [7] |

| K-10 | 5 µM | 65.1% | [7] |

| HTS05309 (Lead Cmpd) | 5 µM | 41.8% | [7] |

| NAA (Reference Auxin) | 0.05 µM | -12.3% (Inhibitory) |[7] |

Other Therapeutic Avenues

-